N-myristoyl-D-alanine

Description

BenchChem offers high-quality N-myristoyl-D-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-myristoyl-D-alanine including the price, delivery time, and more detailed information at info@benchchem.com.

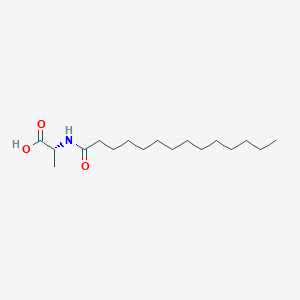

Structure

3D Structure

Properties

Molecular Formula |

C17H33NO3 |

|---|---|

Molecular Weight |

299.4 g/mol |

IUPAC Name |

(2R)-2-(tetradecanoylamino)propanoic acid |

InChI |

InChI=1S/C17H33NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(19)18-15(2)17(20)21/h15H,3-14H2,1-2H3,(H,18,19)(H,20,21)/t15-/m1/s1 |

InChI Key |

XDOBXTLSTUFRRP-OAHLLOKOSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@H](C)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(C)C(=O)O |

sequence |

A |

Origin of Product |

United States |

Foundational & Exploratory

N-myristoyl-D-alanine chemical structure and properties

Physicochemical Profile, Synthesis, and Bio-Applications

Executive Summary

N-Myristoyl-D-alanine (N-Tetradecanoyl-D-alanine) is a lipo-amino acid comprising a 14-carbon saturated fatty acid tail (myristic acid) amide-linked to the

This guide outlines the structural properties, validated synthesis protocols, and specific biological applications of N-myristoyl-D-alanine, designed for researchers in medicinal chemistry and bacteriology.

Part 1: Molecular Architecture & Stereochemistry

1.1 Chemical Identity[2]

-

IUPAC Name: (2R)-2-(Tetradecanoylamino)propanoic acid

-

Molecular Formula:

-

Molecular Weight: 299.45 g/mol

-

Stereochemistry: The compound possesses a single chiral center at the

-carbon of the alanine moiety in the R (D) configuration.

1.2 Structural Significance

The molecule is amphiphilic, consisting of a hydrophobic C14 alkyl chain and a hydrophilic carboxyl head group.

-

The C14 Tail (Myristoyl): Provides an optimal balance between solubility and membrane insertion capability. It is sufficiently long to anchor into lipid bilayers (myristoylation anchor) yet short enough to maintain a higher Critical Micelle Concentration (CMC) than palmitoyl (C16) or stearoyl (C18) derivatives, ensuring better solubility kinetics.

-

The D-Alanine Head: The D-configuration is the critical differentiator. It mimics the D-Ala-D-Ala terminus of bacterial peptidoglycan precursors, allowing this molecule to act as a "false substrate" or probe for bacterial enzymes (e.g., transpeptidases) while remaining invisible to most eukaryotic proteases.

| Property | Value / Description |

| Physical State | White crystalline powder |

| Solubility | Insoluble in water (acidic pH); Soluble in alkaline aqueous solution (pH > 8), Ethanol, DMSO, Methanol |

| pKa (Carboxyl) | ~3.6 – 4.0 (Estimated based on N-acyl amino acids) |

| LogP | ~5.5 (Highly lipophilic tail dominates) |

| CMC (pH 7.4) | ~0.5 – 1.5 mM (Dependent on counterion, e.g., Na+) |

Part 2: Synthesis & Purification Protocol

Methodology: The Schotten-Baumann reaction is the industry standard for synthesizing N-acyl amino acids due to its simplicity and high yield. It involves the acylation of the amino acid in an aqueous alkaline medium.

2.1 Reagents Required[3]

-

D-Alanine (High purity, >99% ee)[4]

-

Myristoyl Chloride (Tetradecanoyl chloride)

-

Sodium Hydroxide (NaOH), 1M solution

-

Hydrochloric Acid (HCl), 1M and 6M

-

Solvents: Acetone, Diethyl Ether (for washing), Ethanol (for recrystallization)

2.2 Step-by-Step Synthesis Workflow

-

Dissolution: Dissolve D-Alanine (10 mmol) in 10 mL of 1M NaOH (10 mmol) at 0°C. Ensure complete dissolution.

-

Acylation: Simultaneously add Myristoyl Chloride (11 mmol) and 1M NaOH (12 mmol) dropwise to the stirring solution over 30 minutes.

-

Critical Control: Maintain pH between 10–11 and temperature < 5°C. If pH drops below 9, the amine becomes protonated and unreactive; if pH > 12, hydrolysis of the chloride increases.

-

-

Reaction: Stir the mixture at room temperature for 3–4 hours. The solution will become viscous or precipitous as the surfactant forms.

-

Acidification: Cool the reaction mixture to 0°C. Slowly acidify with 6M HCl to pH ~2.0. The N-myristoyl-D-alanine will precipitate as a white solid.

-

Extraction/Filtration: Filter the solid. Wash with cold water to remove excess NaCl. Wash with a small amount of hexane or diethyl ether to remove unreacted fatty acid.

-

Recrystallization: Recrystallize from hot Ethanol/Water (70:30) to obtain pure crystals.

2.3 Visualization of Synthesis Logic

Caption: Schotten-Baumann acylation pathway ensuring retention of D-stereochemistry.

Part 3: Biological & Research Applications[4][7][8]

3.1 Bacterial Peptidoglycan Probe

Bacteria utilize D-alanine exclusively for cell wall synthesis. N-myristoyl-D-alanine acts as a lipophilic analog of the D-Ala monomer.

-

Mechanism: The hydrophobic tail facilitates entry into the bacterial membrane. Once inserted, the D-Ala head group can compete with endogenous D-Ala for ligase enzymes (like Ddl) or transpeptidases, potentially disrupting cell wall cross-linking.

-

Research Use: It is used to study the substrate specificity of D-amino acid oxidase (DAAO) and to probe the "D-ome" (D-amino acid pool) of bacteria.

3.2 Chiral Surfactant & Membrane Mimicry

In physical chemistry, N-myristoyl-D-alanine is used to create Langmuir-Blodgett monolayers .

-

Chiral Discrimination: When mixed with its L-enantiomer, it forms non-ideal mixtures, revealing homochiral preference in packing. This is critical for understanding how homochirality might have emerged in prebiotic chemistry.

-

Micelle Formation: At concentrations above the CMC (~1 mM), it forms micelles with a chiral surface. These chiral micelles can be used in Micellar Electrokinetic Chromatography (MEKC) to separate enantiomers of other drugs.

3.3 Drug Delivery Systems (Lipo-amino Acids)

Lipo-amino acids (LAAs) like N-myristoyl-D-alanine are used to improve the bioavailability of polar drugs.

-

Ion-Pairing: The carboxylate group can form ion pairs with cationic drugs (e.g., doxorubicin, peptides).

-

Stability: The D-configuration prevents premature degradation by serum proteases/acylases, ensuring the carrier remains intact longer than an L-alanine equivalent.

Part 4: Analytical Characterization Workflows

To validate the identity and purity of synthesized N-myristoyl-D-alanine, the following protocols are mandatory.

4.1 Proton NMR (

-NMR)

-

Solvent: DMSO-

or CDCl -

Key Signals:

- 0.85 ppm (t, 3H): Terminal methyl of myristoyl tail.

- 1.25 ppm (m, ~20H): Methylene protons of the alkyl chain.

- 1.28 ppm (d, 3H): Methyl group of the Alanine side chain.

-

4.2–4.4 ppm (m, 1H):

- 8.0–8.2 ppm (d, 1H): Amide NH proton.

4.2 Critical Micelle Concentration (CMC) Determination

-

Method: Pyrene Fluorescence Probe.

-

Protocol:

-

Prepare a stock solution of Pyrene in acetone.

-

Prepare serial dilutions of N-myristoyl-D-alanine in phosphate buffer (pH 7.4) ranging from 0.01 mM to 10 mM.

-

Add Pyrene (final conc.

M) to each vial. -

Measure Fluorescence Emission (

at 373 nm, -

Plot: The ratio

vs. Log[Concentration]. The inflection point indicates the CMC.

-

4.3 CMC Visualization

Caption: Simplified cross-section of an N-myristoyl-D-alanine micelle. Hydrophilic D-Ala heads face the aqueous solvent; C14 tails aggregate internally.

References

-

Surfactant Properties of Amino Acid Derivatives

- Brito, R. O., et al. (2010). "Self-aggregation of N-acyl amino acid surfactants." Colloids and Surfaces A: Physicochemical and Engineering Aspects.

- Note: Establishes the CMC range for C12-C16 amino acid surfactants.

-

D-Amino Acids in Bacterial Cell Walls

- Cava, F., et al. (2011). "Emerging knowledge of bacterial D-amino acids." Cellular and Molecular Life Sciences.

- Context: Explains the biological relevance of D-alanine probes.

-

Synthesis of N-Acyl Amino Acids

-

Bondi, A., et al. (1956). "Synthesis and properties of N-acyl amino acids." Journal of the American Chemical Society.[5]

- Context: The foundational Schotten-Baumann protocol adapted for this guide.

-

-

Chiral Monolayers

- Nasu, S., et al. (2003). "Chiral discrimination in monolayers of N-acyl-alanine." Thin Solid Films.

- Context: Describes the phase behavior of D- vs L- isomers

Sources

The Role of N-myristoyl-D-alanine as a Chiral Surfactant: Principles, Methodologies, and Applications

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Chirality in Modern Science

In the intricate landscape of molecular science, chirality—the property of "handedness"—is a fundamental principle governing biological interactions. The stereoisomeric forms of a molecule, known as enantiomers, can exhibit vastly different pharmacological, toxicological, and physiological effects.[1] Consequently, the ability to resolve and analyze enantiomers is no longer a niche academic pursuit but a critical necessity in drug development, biotechnology, and materials science.[2] While traditional chromatographic techniques using expensive chiral stationary phases have been the mainstay, Micellar Electrokinetic Chromatography (MEKC) has emerged as a powerful and versatile alternative.[1][3] This guide focuses on a specific class of enabling agents for such advanced applications: chiral surfactants, with a detailed exploration of N-myristoyl-D-alanine.

This document provides a senior application scientist's perspective on the core principles, physicochemical properties, and practical applications of N-myristoyl-D-alanine. We will delve into not just the "how" but the "why," elucidating the causal mechanisms behind its function and providing robust, field-tested methodologies for its characterization and use.

Part 1: Foundational Physicochemistry of N-myristoyl-D-alanine

N-myristoyl-D-alanine belongs to the family of N-acyl amino acid surfactants, which are prized for their biocompatibility, biodegradability, and structural versatility.[4][5] These amphiphiles consist of a hydrophobic fatty acid tail covalently linked to a hydrophilic amino acid headgroup via an amide bond.[4] The specific combination of a 14-carbon myristoyl chain and the chiral D-alanine headgroup imparts unique properties that make it an effective chiral selector.

Molecular Architecture

The structure combines two key functional components:

-

The Myristoyl Tail: A saturated 14-carbon chain (C14) that provides the necessary hydrophobicity for self-assembly in aqueous media. The length of this tail is a critical determinant of the surfactant's surface activity and its critical micelle concentration (CMC).[5]

-

The D-alanine Headgroup: A chiral, hydrophilic moiety. The presence of the stereogenic center on the α-carbon is the source of its enantioselective recognition capabilities. The carboxylate group provides the anionic charge, and both the carboxylate and the amide linkage can participate in hydrogen bonding.

Caption: Molecular structure of N-myristoyl-D-alanine.

Synthesis Pathway

The synthesis of N-acyl amino acids like N-myristoyl-D-alanine is typically achieved via the Schotten-Baumann reaction. This involves the acylation of the amino group of D-alanine with myristoyl chloride in an alkaline aqueous medium.

Expert Insight: The choice of an alkaline pH is critical. It serves two purposes: first, to deprotonate the amino group of D-alanine, making it a more potent nucleophile, and second, to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product. Careful control of temperature is necessary to prevent hydrolysis of the myristoyl chloride.

Protocol 1: Laboratory-Scale Synthesis of N-myristoyl-D-alanine

Objective: To synthesize N-myristoyl-D-alanine from D-alanine and myristoyl chloride.

Materials:

-

D-alanine

-

Myristoyl chloride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated and 1M)

-

Toluene or similar organic solvent

-

Acetone

-

Deionized water

-

pH meter, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, filtration apparatus

Methodology:

-

Dissolution: Dissolve D-alanine in a 2M NaOH solution in a flask placed in an ice bath. The molar ratio of NaOH to D-alanine should be approximately 2:1. Stir until fully dissolved.

-

Acylation: While vigorously stirring the cooled alanine solution, slowly and simultaneously add myristoyl chloride (dissolved in a minimal amount of acetone or toluene) and a 4M NaOH solution. The key is to maintain the pH between 10 and 11 throughout the addition. Use a pH meter to monitor this in real-time. Self-Validation: Maintaining this pH range ensures the amino group remains reactive while minimizing side reactions.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours to ensure the reaction goes to completion.

-

Acidification: Cool the reaction mixture in an ice bath and slowly acidify with concentrated HCl to a pH of ~2. This protonates the carboxylate of the product, causing it to precipitate out of the aqueous solution.

-

Isolation: Collect the white precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove inorganic salts.

-

Purification: Recrystallize the crude product from an ethanol/water or acetone/water mixture to achieve high purity.

-

Verification: Dry the final product under vacuum. Confirm its identity and purity using techniques such as NMR (¹H, ¹³C), FTIR (to confirm the amide bond), and mass spectrometry.

Self-Assembly and Critical Micelle Concentration (CMC)

Like all surfactants, N-myristoyl-D-alanine monomers in an aqueous solution will self-assemble into spherical aggregates called micelles once a certain threshold concentration is reached. This threshold is the Critical Micelle Concentration (CMC).[6] Above the CMC, the hydrophobic myristoyl tails sequester themselves from water, forming a nonpolar core, while the hydrophilic D-alanine headgroups form the outer corona, interacting with the bulk water.

The CMC is a crucial parameter as it defines the minimum concentration required for the surfactant to perform its function, whether in chiral separations or drug delivery.[7][8]

Caption: 2D cross-section of a micelle.

Factors Influencing CMC: The CMC is not a fixed value but is highly dependent on the solution environment. Understanding these dependencies is key to designing robust experimental protocols.

| Parameter | Effect on CMC | Causality / Rationale |

| Temperature | Variable | Increasing temperature can decrease CMC by reducing water structure around the tail (favoring aggregation) but can also increase headgroup solubility (disfavoring aggregation). The net effect depends on the specific surfactant chemistry. |

| pH | Increases at low pH | At low pH, the carboxylate headgroup (COO⁻) becomes protonated (COOH), reducing its charge and the electrostatic repulsion between headgroups. This favors aggregation, thus lowering the CMC. |

| Ionic Strength | Decreases | Added counter-ions (e.g., from a buffer) shield the electrostatic repulsion between the anionic headgroups, allowing micelles to form at a lower concentration.[9] |

| Organic Modifiers | Increases | Solvents like methanol or acetonitrile increase the solubility of the hydrophobic tail in the bulk solution, making micellization less favorable and thus increasing the CMC.[7] |

Part 2: The Mechanism of Chiral Recognition

The utility of N-myristoyl-D-alanine as a chiral selector hinges on the ability of its micelles to interact diastereomerically with a pair of enantiomeric analytes. The fundamental basis for separation is the differential partitioning of the analyte enantiomers between the bulk aqueous phase and the chiral micellar pseudophase.[10]

This differential interaction is governed by a three-point interaction model (or a variation thereof) occurring at the surface of the micelle. The chiral environment is established by the fixed D-configuration of the alanine headgroups. For a stable chiral interaction to occur, an analyte enantiomer must establish multiple simultaneous non-covalent interactions with the micelle surface.

Key Interactions:

-

Electrostatic Attraction/Repulsion: Cationic analytes will be strongly attracted to the anionic carboxylate groups on the micelle surface.

-

Hydrogen Bonding: The analyte can act as a hydrogen bond donor or acceptor with the surfactant's amide and carboxylate groups.

-

Steric Hindrance: The analyte's different substituent groups will experience varying degrees of steric clash with the methyl group and myristoyl chain of the D-alanine headgroup. One enantiomer will "fit" better than the other, leading to a more stable, lower-energy interaction.

-

Hydrophobic Partitioning: Hydrophobic moieties on the analyte can penetrate into the micelle's hydrophobic core to varying extents.

Caption: Chiral recognition at the micelle surface.

Part 3: Applications and Methodologies

Chiral Separations via Micellar Electrokinetic Chromatography (MEKC)

MEKC is a mode of capillary electrophoresis (CE) where a surfactant is added to the background electrolyte (BGE) at a concentration above its CMC.[1] These micelles act as a "pseudostationary phase" that moves at a different velocity from the bulk liquid (the electroosmotic flow, EOF). Chiral separation occurs because the two enantiomers of an analyte have different partition coefficients with the chiral N-myristoyl-D-alanine micelles, and thus different apparent mobilities.[10]

Expert Insight: The choice of pH for the BGE is paramount. For separating basic analytes, a low pH (e.g., 2.5-4.0) ensures the analytes are fully protonated and cationic, promoting strong interaction with the anionic micelles.[7] For acidic analytes, a higher pH would be required. The concentration of the chiral surfactant must be optimized; too low, and the separation window is small; too high, and excessive current generation can lead to Joule heating and band broadening.

Protocol 2: Enantiomeric Resolution of a Racemic Amine using N-myristoyl-D-alanine MEKC

Objective: To separate the enantiomers of a model basic drug (e.g., propranolol) using MEKC with a chiral surfactant.

Equipment & Materials:

-

Capillary Electrophoresis (CE) system with UV detector

-

Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)

-

N-myristoyl-D-alanine

-

Sodium phosphate (monobasic)

-

Phosphoric acid

-

Methanol, NaOH (1.0 M), HCl (1.0 M)

-

Racemic analyte solution (e.g., 1 mg/mL propranolol in water)

Methodology:

-

BGE Preparation (e.g., 50 mM Phosphate Buffer, pH 2.5, with 25 mM Surfactant): a. Prepare a 100 mM sodium phosphate monobasic stock solution. b. In a volumetric flask, add the required volume of phosphate stock to reach a final concentration of 50 mM. c. Add solid N-myristoyl-D-alanine to reach a final concentration of 25 mM. Causality: This concentration is well above the expected CMC, ensuring a stable micellar phase. d. Adjust the pH to 2.5 using phosphoric acid. e. Filter the BGE through a 0.45 µm filter.

-

Capillary Conditioning (New Capillary): a. Flush with 1.0 M NaOH for 20 min. b. Flush with deionized water for 10 min. c. Flush with 1.0 M HCl for 20 min. d. Flush with deionized water for 10 min. e. Equilibrate by flushing with the BGE for at least 30 min. Self-Validation: This rigorous conditioning procedure ensures a reproducible capillary surface and stable electroosmotic flow.

-

Sample Injection: a. Inject the racemic analyte solution using a short pressure pulse (e.g., 50 mbar for 5 seconds).

-

Electrophoretic Run: a. Apply a constant voltage (e.g., +25 kV). The polarity is positive because the cationic analyte is moving towards the negative electrode at the detector end. b. Maintain a constant capillary temperature (e.g., 25 °C). c. Monitor the separation at a suitable wavelength (e.g., 214 nm).

-

Data Analysis: a. Identify the two peaks corresponding to the enantiomers. b. Calculate the resolution (Rs) between the peaks. An Rs value ≥ 1.5 indicates baseline separation.

Sources

- 1. Chiral surfactants in micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 3. academic.oup.com [academic.oup.com]

- 4. Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review [comptes-rendus.academie-sciences.fr]

- 5. Correlation among chemical structure, surface properties and cytotoxicity of N-acyl alanine and serine surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 8. Critical micelle concentration and the transition point for micellar size distribution (Journal Article) | OSTI.GOV [osti.gov]

- 9. researchgate.net [researchgate.net]

- 10. Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: N-Myristoyl-D-Alanine in Chiral Mesoporous Silica Synthesis

The following technical guide details the application of N-myristoyl-D-alanine (C₁₄-D-Ala) as a structure-directing agent (SDA) for the synthesis of Chiral Mesoporous Silica (CMS).

This guide is structured for researchers in materials science and drug delivery, focusing on the Anionic Surfactant Templating (AST) mechanism mediated by Co-Structure Directing Agents (CSDA).

Executive Summary

N-myristoyl-D-alanine (C₁₄-D-Ala) is an amphiphilic amino acid derivative that functions as a chiral structure-directing agent. Unlike traditional cationic templates (e.g., CTAB) used for MCM-41, C₁₄-D-Ala is anionic. It requires a specialized synthesis route involving a Co-Structure Directing Agent (CSDA) to overcome the electrostatic repulsion between the negatively charged surfactant headgroup and the anionic silica species.

The primary utility of C₁₄-D-Ala lies in its ability to transcribe molecular chirality (D-enantiomer) into mesoscopic chirality, resulting in silica materials with twisted hexagonal morphologies and helical pore channels . These materials are critical for enantioselective drug delivery, chiral chromatography, and asymmetric catalysis.[1]

Key Distinction: This guide focuses specifically on the D-isomer , which typically induces a right-handed (P-type) helical mesostructure, offering the geometric counter-part to the more common L-isomer derived materials.

Mechanistic Foundation: The CSDA Route

The self-assembly of C₁₄-D-Ala into ordered mesoporous silica cannot occur through direct electrostatic interaction with silicate anions (SiO⁻) because both species carry a negative charge under basic synthesis conditions.

To facilitate assembly, a CSDA —typically an aminosilane like 3-aminopropyltrimethoxysilane (APS) or N-trimethoxysilylpropyl-N,N,N-trimethylammonium chloride (TMAPS)—is employed.

The Tripartite Assembly Model

The formation mechanism follows a cooperative self-assembly pathway:

-

Surfactant Packing: C₁₄-D-Ala molecules self-assemble into micelles. The chiral center (D-Ala) induces a twisting moment between headgroups, driving the formation of helical worm-like micelles rather than simple spheres or cylinders.

-

CSDA Bridging: The positively charged ammonium/amino group of the CSDA interacts electrostatically with the carboxylate headgroup of C₁₄-D-Ala.

-

Silica Condensation: The alkoxysilane tail of the CSDA co-condenses with the bulk silica source (TEOS), locking the surfactant's helical morphology into the rigid silica framework.

Visualization of the Signaling Pathway

The following diagram illustrates the electrostatic bridging and chirality transcription process.

Figure 1: Mechanism of Anionic Surfactant Templating (AST) via CSDA bridging, showing the transcription of molecular chirality to mesoscopic helicity.

Experimental Protocol

This protocol describes the synthesis of Right-Handed Twisted Mesoporous Silica using C₁₄-D-Ala.

Materials Required[3]

-

Surfactant: N-myristoyl-D-alanine (Synthesize if not commercially available; reaction of Myristoyl chloride + D-Alanine in aqueous NaOH).

-

CSDA: 3-aminopropyltrimethoxysilane (APS) or TMAPS.

-

Silica Source: Tetraethyl orthosilicate (TEOS).

-

Solvent: Deionized Water (18.2 MΩ).

-

pH Adjuster: NaOH (0.1 M) or HCl (0.1 M).

Synthesis Workflow

Step 1: Surfactant Solubilization Dissolve C₁₄-D-Ala (1.0 mmol) in deionized water (30 mL). Add NaOH to adjust the pH to ~9.0–10.0 to ensure the carboxyl group is deprotonated (anionic form). Stir at room temperature until the solution is clear.

Step 2: CSDA Addition Add the CSDA (APS, 1.0 mmol) to the surfactant solution. Stir for 30 minutes.

-

Critical Insight: The molar ratio of Surfactant:CSDA is typically 1:1 to 1:2. Excess CSDA can disrupt the mesostructure, while insufficient CSDA leads to phase separation.

Step 3: Silica Source Introduction Add TEOS (4.0 mmol) dropwise to the mixture under vigorous stirring (approx. 500 rpm).

-

Reaction:C14-D-Ala⁻ ... ⁺NH3-Silane ... Silicate Network

Step 4: Hydrothermal Treatment Stir the mixture at 80°C for 24 hours. The temperature affects the helical pitch ; higher temperatures typically increase the pitch length.

Step 5: Recovery and Template Removal

-

Filter the white precipitate and wash thoroughly with water/ethanol.

-

Calcination: Heat at 550°C for 6 hours in air to remove the organic template.

-

Alternative: Solvent extraction with acidified ethanol if surface functional groups (from CSDA) need to be preserved.

-

Synthesis Process Diagram

Figure 2: Step-by-step workflow for the synthesis of Chiral Mesoporous Silica using N-myristoyl-D-alanine.

Characterization & Validation

To validate the successful synthesis of chiral mesoporous silica, the following data profile is expected.

Quantitative Data Profile (Typical)

| Parameter | Typical Value | Method of Verification |

| Pore Geometry | 2D Hexagonal (p6mm) | XRD (Low angle 2θ: 1.5°–5°) |

| Morphology | Twisted Nanorods | SEM / TEM |

| Helicity | Right-Handed (P-helix) | SEM (Visual inspection of twist) |

| BET Surface Area | 600 – 900 m²/g | N₂ Adsorption-Desorption |

| Pore Diameter | 2.0 – 3.5 nm | BJH Calculation |

| Optical Activity | Positive Cotton Effect | Diffuse Reflectance CD (DRCD) |

Interpreting the CD Spectra

Unlike solution-phase CD, the Circular Dichroism of solid CMS (DRCD) confirms the supramolecular chirality of the pore structure.

-

C₁₄-D-Ala Template: Expect a signal opposite to that of C₁₄-L-Ala.

-

Validation: If the calcined sample (organic-free) retains a CD signal, it proves the chirality is intrinsic to the inorganic silica framework (twisted pores), not just the residual surfactant.

Applications in Drug Development

The unique feature of CMS templated by C₁₄-D-Ala is its enantioselectivity.

Chiral Separation

Racemic drug mixtures can be separated using CMS as a stationary phase. The right-handed helical pores preferentially adsorb one enantiomer over the other due to steric fit and van der Waals interactions within the twisted channel.

Controlled Release Systems

-

Mechanism: The release rate of a chiral drug loaded into CMS depends on the handedness of the drug relative to the pore.

-

Example: A D-drug may diffuse slower from a D-templated (right-handed) pore due to stronger "chiral friction" or adsorption affinity, allowing for tunable release profiles simply by selecting the C₁₄-D-Ala or C₁₄-L-Ala template during synthesis.

References

-

Che, S., Liu, Z., Ohsuna, T., Sakamoto, K., Terasaki, O., & Tatsumi, T. (2004).[2] Synthesis and characterization of chiral mesoporous silica. Nature, 429(6989), 281–284.[2] Link

-

Liu, J., et al. (2008). Enantioselective Nano-adsorption of Racemic Amino Acids on Chiral Mesoporous Silica. Chemical Communications, (41), 5106-5108. Link

-

Wang, X., et al. (2011). Chiral Mesoporous Silica: Chiral Construction and Applications. Advanced Materials, 23(28), 3165-3189. Link

-

Yokoi, T., et al. (2006). Amino acid-surfactant-templated synthesis of chiral mesoporous silica with helical morphology.[1][3][4] Journal of the American Chemical Society, 128(42), 13664-13665. Link

Sources

Methodological & Application

Application Note: Synthesis of N-Myristoyl-D-Alanine via Schotten-Baumann Acylation

Strategic Overview & Mechanism

The synthesis of N-myristoyl-D-alanine involves the acylation of the

This guide details the Schotten-Baumann method, the industry standard for lipoamino acid synthesis. This biphasic system (Water/Organic) utilizes an inorganic base to scavenge the hydrochloric acid byproduct, driving the equilibrium forward while maintaining the amino acid in its nucleophilic, deprotonated state.

Reaction Scheme

The reaction proceeds via a nucleophilic acyl substitution. The amino group of D-alanine attacks the carbonyl carbon of myristoyl chloride, displacing chloride.

Figure 1: Reaction pathway for the N-acylation of D-alanine.

Experimental Protocol

Method A: Modified Schotten-Baumann (Recommended)

This method balances solubility issues by using a co-solvent (Acetone or THF) to solubilize the fatty acid chloride while keeping the amino acid in the aqueous phase.

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7] | Quantity (Example) | Role |

| D-Alanine | 89.09 | 1.0 | 5.00 g (56.1 mmol) | Substrate |

| Myristoyl Chloride | 246.82 | 1.1 | 15.2 g (61.7 mmol) | Acylating Agent |

| NaOH (1M) | 40.00 | 2.2 | ~125 mL | Base/Scavenger |

| Acetone/THF | - | - | 50 mL | Co-solvent |

| HCl (6M) | - | - | As needed | Acidification |

Step-by-Step Procedure

-

Solubilization of Amino Acid:

-

In a 500 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve D-alanine (5.00 g) in 60 mL of 1M NaOH.

-

Critical Check: Ensure the solution is clear. The pH should be >10. The amino acid must be anionic (

) to react.

-

-

Preparation of Electrophile:

-

Dissolve myristoyl chloride (15.2 g) in 50 mL of dry acetone or THF.

-

Note: Myristoyl chloride is a solid at room temperature (MP ~20°C) or a viscous liquid. Dissolving it prevents local high concentrations that lead to impurities.

-

-

Acylation Reaction:

-

Cool the aqueous D-alanine solution to 0–5°C using an ice bath.

-

Add the myristoyl chloride solution dropwise over 30–45 minutes with vigorous stirring.

-

Simultaneous Addition: If pH drops below 9 (monitor with pH paper or probe), add supplementary 1M NaOH dropwise to maintain alkalinity.

-

Why? Low temperature prevents hydrolysis of the acid chloride by water. High pH ensures the amine remains deprotonated.

-

-

Completion:

-

Allow the mixture to warm to room temperature and stir for an additional 2–3 hours.

-

The solution may become cloudy as the sodium salt of the product forms surfactant micelles.

-

-

Workup & Isolation:

-

Acidification: Carefully acidify the reaction mixture with 6M HCl to pH ~2.0 while stirring. The N-myristoyl-D-alanine free acid will precipitate as a white solid.

-

Extraction: If the precipitate is fine or oily, extract with Ethyl Acetate (3 x 100 mL).

-

Washing: Wash the organic layer with 1M HCl (to remove unreacted D-alanine), water, and brine.

-

Drying: Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification:

-

Recrystallize the crude solid from Acetone/Hexane or Ethanol/Water .

-

Target Yield: 75–85%.

-

Workflow Visualization

Figure 2: Operational workflow for the synthesis and purification.

Characterization & QC

To validate the identity and purity of the synthesized N-myristoyl-D-alanine, the following analytical parameters should be met.

Proton NMR ( H-NMR)

Solvent: CDCl

| Shift ( | Multiplicity | Integration | Assignment |

| 0.88 | Triplet (t) | 3H | Terminal methyl of myristoyl chain ( |

| 1.25 – 1.30 | Multiplet (m) | ~20H | Methylene envelope of fatty chain ( |

| 1.45 | Doublet (d) | 3H | Alanine methyl group ( |

| 1.60 | Multiplet (m) | 2H | |

| 2.23 | Triplet (t) | 2H | |

| 4.55 | Quintet/Multiplet | 1H | |

| 6.20 | Broad Doublet | 1H | Amide proton ( |

| 10.0+ | Broad Singlet | 1H | Carboxylic acid proton ( |

Physical Properties

-

Appearance: White crystalline powder.

-

Melting Point: Expected range 104–108 °C .

-

Note: Lipoamino acids generally have lower melting points than their parent amino acids due to the disruption of the zwitterionic crystal lattice by the fatty chain.

-

-

Solubility: Soluble in Ethanol, DMSO, Chloroform. Insoluble in water (acidic form).

Mass Spectrometry (ESI-MS)

-

Molecular Formula: C

H -

Exact Mass: 299.25

-

Observed [M-H]

: 298.25 (Negative mode) -

Observed [M+H]

: 300.25 (Positive mode)

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Myristoyl Chloride | Ensure temperature is <5°C during addition. Dry the organic co-solvent. |

| Oily Product | Residual Fatty Acid | The byproduct (Myristic Acid) is difficult to separate. Recrystallize from Hexane (fatty acid is more soluble in cold hexane than the lipoamino acid). |

| Emulsion during Extraction | Surfactant Nature of Product | Add saturated NaCl (brine). Avoid vigorous shaking; use gentle inversion. |

| Racemization | High pH / High Temp | Keep pH < 12 and Temperature < 40°C. D-enantiomer integrity is crucial for biological applications. |

References

- Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

-

Lipoamino Acid Synthesis

-

Rondel, C., et al. (2009). "Synthesis and properties of lipoamino acid–fatty acid mixtures." ResearchGate.

-

- N-Myristoyl Transferase (NMT)

-

D-Alanine Properties

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 71080, D-Alanine.

-

Sources

- 1. N-Acetyl-L-alanine(97-69-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. jk-sci.com [jk-sci.com]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. Structural basis of co-translational N-myristoylation in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. researchgate.net [researchgate.net]

- 7. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GSRS [gsrs-dev-public.ncats.io]

Coating nanoparticles with N-myristoyl-D-alanine for chiral separation

An Application Note and Comprehensive Protocol for the Preparation and Use of N-myristoyl-D-alanine Coated Nanoparticles for Chiral Separation

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative of Enantioselective Separation in Modern Science

Chirality is a fundamental property of molecules in nature, with the distinct spatial arrangement of atoms in enantiomers leading to profoundly different biological activities.[1] In the pharmaceutical industry, the separation of racemic mixtures into their constituent enantiomers is not merely a technical challenge but a regulatory and safety necessity. One enantiomer of a drug can be therapeutic while the other may be inactive or, in some cases, dangerously toxic. This reality drives the continuous search for more efficient, scalable, and robust methods for chiral separation.[2]

Nanoparticles functionalized with chiral selectors have emerged as a powerful platform for enantioselective recognition and separation.[2][3] Their high surface-area-to-volume ratio allows for a high density of chiral interaction sites, leading to enhanced separation efficiency. This application note details a methodology for the synthesis and application of nanoparticles coated with N-myristoyl-D-alanine, a novel chiral selector designed to offer a unique combination of hydrophobic and stereospecific interactions for the separation of racemic compounds.

The choice of N-myristoyl-D-alanine is deliberate. The D-alanine core provides the essential chiral center. The N-terminal myristoyl group, a 14-carbon saturated fatty acid, introduces a significant hydrophobic chain.[4] This dual-nature ligand is hypothesized to facilitate a "three-point interaction" model—a cornerstone of effective chiral recognition—by enabling stereospecific, hydrogen bonding, and hydrophobic interactions simultaneously.

This document provides detailed protocols for the synthesis of the N-myristoyl-D-alanine ligand, its conjugation to both gold (AuNPs) and silica (SiO₂) nanoparticles, and a general workflow for their application in chiral separation experiments.

Part 1: Synthesis of the Chiral Selector: N-myristoyl-D-alanine

The foundational step is the synthesis of the chiral ligand. This is achieved by forming an amide bond between the fatty acid (myristic acid) and the amino acid (D-alanine). A common and efficient method is to first convert the myristic acid to a more reactive acyl chloride.

Protocol 1: Synthesis of N-myristoyl-D-alanine

Materials and Reagents:

| Reagent | Formula | M.W. | Supplier (Example) |

| Myristic Acid | C₁₄H₂₈O₂ | 228.37 | Sigma-Aldrich |

| Thionyl Chloride | SOCl₂ | 118.97 | Sigma-Aldrich |

| Toluene | C₇H₈ | 92.14 | Fisher Scientific |

| D-Alanine | C₃H₇NO₂ | 89.09 | Sigma-Aldrich |

| Sodium Hydroxide | NaOH | 40.00 | VWR |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Fisher Scientific |

| Hydrochloric Acid (HCl) | HCl | 36.46 | VWR |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | Sigma-Aldrich |

Procedure:

-

Activation of Myristic Acid:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve myristic acid (1.0 eq) in dry toluene.

-

Slowly add thionyl chloride (1.2 eq) dropwise at room temperature.[5]

-

Heat the reaction mixture to 45-50°C and stir for 2-3 hours until the evolution of gas ceases.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain myristoyl chloride as a clear oil. Proceed immediately to the next step.

-

-

Coupling with D-Alanine (Schotten-Baumann reaction):

-

In a separate flask, dissolve D-alanine (1.1 eq) in a 1 M NaOH aqueous solution and cool the flask in an ice bath (0-5°C).

-

Dissolve the myristoyl chloride from the previous step in DCM.

-

Add the myristoyl chloride solution dropwise to the D-alanine solution under vigorous stirring, maintaining the pH between 9-10 by adding 2 M NaOH as needed.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Transfer the mixture to a separatory funnel and wash with DCM (2x).

-

Acidify the aqueous layer to pH 2 with 1 M HCl to precipitate the product.

-

Collect the white solid by vacuum filtration.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure N-myristoyl-D-alanine.

-

Dry the final product under vacuum.

-

Characterization: The structure of the synthesized N-myristoyl-D-alanine should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure purity and correct structure before proceeding to nanoparticle coating.

Part 2: Preparation of Chiral Nanoparticles

This section provides two distinct protocols for coating nanoparticles with the synthesized N-myristoyl-D-alanine. The choice between gold and silica nanoparticles will depend on the specific application, desired stability, and available characterization techniques.

Method A: Coating Gold Nanoparticles (AuNPs)

Gold nanoparticles are readily synthesized and can be functionalized via strong gold-sulfur bonds.[2] For a robust and stable coating, we will first modify the N-myristoyl-D-alanine with a thiol linker (cysteamine) before attaching it to the AuNP surface.

Protocol 2.1: Synthesis of AuNPs (Turkevich Method)

-

Bring 100 mL of a 0.01% HAuCl₄ solution to a rolling boil in an Erlenmeyer flask with vigorous stirring.

-

Quickly add 2 mL of a 1% sodium citrate solution.[6]

-

The solution color will change from yellow to blue and finally to a deep ruby red, indicating the formation of AuNPs.

-

Continue boiling for 15 minutes, then remove from heat and allow to cool to room temperature while stirring.

Protocol 2.2: Thiolation of Ligand and Coating of AuNPs

-

Activate Carboxyl Group: Dissolve N-myristoyl-D-alanine (1.0 eq) in dry DMF. Add N-hydroxysuccinimide (NHS, 1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq). Stir at room temperature for 4 hours to form the NHS-ester.

-

Couple with Cysteamine: In a separate flask, dissolve cysteamine hydrochloride (1.5 eq) in DMF with triethylamine (2.0 eq) to neutralize the salt. Add this solution to the activated NHS-ester and stir overnight at room temperature.

-

Purify Thiolated Ligand: Purify the resulting N-myristoyl-D-alanyl-cysteamine by column chromatography.

-

Coat AuNPs: Add the purified thiolated ligand to the AuNP solution (prepared in Protocol 2.1) and stir for 24 hours. The ligand will displace the citrate ions on the surface.

-

Purification: Centrifuge the solution to pellet the coated AuNPs. Remove the supernatant and resuspend the particles in ethanol or water. Repeat this washing step three times to remove unbound ligand.

Caption: Workflow for coating gold nanoparticles (AuNPs).

Method B: Coating Silica Nanoparticles (SiO₂ NPs)

Silica nanoparticles offer high stability and a well-established surface chemistry for functionalization using silane coupling agents.

Protocol 2.3: Synthesis of SiO₂ NPs (Stöber Method)

-

In a flask, mix 50 mL of ethanol, 4 mL of deionized water, and 2 mL of ammonium hydroxide (28-30%).

-

Stir the mixture vigorously at room temperature.

-

Rapidly add 1.5 mL of tetraethyl orthosilicate (TEOS).

-

A white precipitate will form. Continue stirring for at least 6 hours.

-

Collect the SiO₂ NPs by centrifugation, and wash repeatedly with ethanol and water.

Protocol 2.4: Amine Functionalization and Ligand Coupling

-

Amine Functionalization: Disperse the synthesized SiO₂ NPs in dry toluene. Add (3-Aminopropyl)triethoxysilane (APTES, 2% v/v) and reflux the mixture for 12 hours under a nitrogen atmosphere.

-

Wash: Collect the amine-functionalized SiO₂-NH₂ nanoparticles by centrifugation, and wash thoroughly with toluene, ethanol, and water to remove excess APTES.

-

Ligand Coupling: Disperse the SiO₂-NH₂ nanoparticles in dry DMF.

-

In a separate flask, activate the N-myristoyl-D-alanine with EDC and NHS as described in Protocol 2.2, Step 1.

-

Add the activated ligand solution to the SiO₂-NH₂ dispersion and stir for 24 hours at room temperature.[7]

-

Purification: Collect the final N-myristoyl-D-alanine coated SiO₂ NPs by centrifugation. Wash repeatedly with DMF and ethanol to remove unreacted reagents. Dry under vacuum.

Caption: Workflow for coating silica nanoparticles (SiO₂ NPs).

Characterization of Coated Nanoparticles

To ensure successful coating and to quantify the ligand density, a suite of characterization techniques is essential.

| Technique | Purpose | Expected Outcome |

| TEM | Size, morphology, and dispersion | Confirms nanoparticle core size and monodispersity. |

| DLS | Hydrodynamic diameter | An increase in size after each functionalization step. |

| Zeta Potential | Surface charge | Change in surface charge post-coating (e.g., from negative for citrate-AuNPs to less negative/neutral). |

| FTIR | Surface functional groups | Appearance of characteristic amide I & II bands (~1650, 1540 cm⁻¹) and C-H stretch bands (~2900 cm⁻¹) from the ligand. |

| TGA | Ligand density | Weight loss corresponding to the organic coating allows for quantification of surface coverage. |

Part 3: Application in Chiral Separation

The N-myristoyl-D-alanine coated nanoparticles can be used as a chiral stationary phase (CSP) for the separation of racemic mixtures. The underlying principle is the formation of transient, diastereomeric complexes between the chiral selector on the nanoparticle and the enantiomers of the analyte. The difference in the stability of these complexes leads to differential retention and, thus, separation.

Caption: Mechanism of chiral separation via diastereomeric complexes.

Protocol 3: Batch-Mode Chiral Separation

This protocol describes a simple batch experiment to assess the enantioselective adsorption capacity of the coated nanoparticles. This is often a first step before developing a chromatographic method.

-

Preparation: Prepare a stock solution of the racemic analyte (e.g., a chiral drug like propranolol) in a suitable solvent (e.g., acetonitrile or methanol).

-

Incubation: Add a known mass of the N-myristoyl-D-alanine coated nanoparticles to a specific volume of the racemic analyte solution.

-

Equilibration: Agitate the mixture at a constant temperature for a set period (e.g., 1 hour) to allow for the binding to reach equilibrium.

-

Separation: Centrifuge the mixture to pellet the nanoparticles.

-

Analysis: Carefully collect the supernatant. Analyze the enantiomeric excess (e.e.) of the analyte remaining in the supernatant using a chiral HPLC or chiral GC method.

-

Calculation: A decrease in the concentration of one enantiomer relative to the other in the supernatant indicates selective binding to the nanoparticles. The enantioselectivity (α) can be calculated from the distribution coefficients of the two enantiomers.

Conclusion and Future Outlook

This application note provides a comprehensive, step-by-step guide for the synthesis of N-myristoyl-D-alanine and its application in coating nanoparticles for chiral separation. The proposed methodologies for both gold and silica nanoparticles are based on robust and well-established chemical principles. The dual hydrophobic and stereospecific nature of the N-myristoyl-D-alanine ligand presents a promising new tool for scientists in analytical chemistry and drug development. Further optimization of nanoparticle size, ligand density, and separation conditions (e.g., solvent, temperature) can lead to highly efficient chiral stationary phases tailored for specific racemic mixtures.

References

- Bentham Science Publisher. (n.d.). Synthesis, Characterization and Anti-Listeria monocytogenes Effect of Amino Acid Coated Magnetite Nanoparticles.

- MDPI. (2020, August 3). Chirality at the Nanoparticle Surface: Functionalization and Applications.

- PMC. (n.d.). Preparation and Characterization of Gold Nanoparticles with Amino Acids, Examination of Their Stability.

- (n.d.). CHIRAL RECOGNITION AND SUPRAMOLECULAR SELF-ASSEMBLY OF ADSORBED AMINO ACIDS AND DIPEPTIDES AT THE SUBMOLECULAR LEVEL.

- (n.d.). Chiral Imprinting on Inorganic Nanoparticles for Enantioselective Surface Recognition.

- Semantic Scholar. (2019, March 13). Enantiomeric Recognition and Separation by Chiral Nanoparticles.

- DSpace Repository. (n.d.). Impact of Amino-Acid Coating on the Synthesis and Characteristics of Iron-Oxide Nanoparticles (IONs).

- Journal of the American Chemical Society. (2010, June 3). Enantioselective Separation on Chiral Au Nanoparticles.

- ResearchGate. (2025, August 9). Impact of Amino-Acid Coating on the Synthesis and Characteristics of Iron-Oxide Nanoparticles (IONs).

- RSC Publishing. (2023, June 15). Surface modified nanoparticles and their applications for enantioselective detection, analysis, and separation of various chiral compounds.

- ACS Publications. (2023, June 14). α-Amino Acids as Reducing and Capping Agents in Gold Nanoparticles Synthesis Using the Turkevich Method.

- Taylor & Francis. (n.d.). Fabrication of capped gold nanoparticles by using various amino acids.

- ResearchGate. (2016, June 15). How to coat or replace carboxylic acid residues with amino groups on gold COOH-capped nanoparticles without signif. increasing the particle size?.

- PMC. (2020, March 18). N-myristoylation: from cell biology to translational medicine.

- PMC. (2023, July 9). Discovery of Novel Myristic Acid Derivatives as N-Myristoyltransferase Inhibitors: Design, Synthesis, Analysis, Computational Studies and Antifungal Activity.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Surface modified nanoparticles and their applications for enantioselective detection, analysis, and separation of various chiral compounds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02399K [pubs.rsc.org]

- 4. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Novel Myristic Acid Derivatives as N-Myristoyltransferase Inhibitors: Design, Synthesis, Analysis, Computational Studies and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Resolving Precipitation Issues of N-myristoyl-D-alanine in Cell Culture Media

Welcome to the technical support center for N-myristoyl-D-alanine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this lipidated amino acid in their cell culture experiments. We will move beyond simple instructions to explain the underlying physicochemical principles, empowering you to not only solve the immediate problem but also to adapt and optimize your protocols for future success.

Section 1: Understanding the Challenge: Why N-myristoyl-D-alanine Precipitates

N-myristoyl-D-alanine is an amphipathic molecule, meaning it possesses both a water-loving (hydrophilic) and a water-fearing (hydrophobic) component. The challenge of using it in aqueous cell culture media stems from the dominant nature of its hydrophobic myristoyl group.

-

The Hydrophobic Driver: The core of the problem is the 14-carbon myristoyl chain, a saturated fatty acid.[1] This long hydrocarbon tail is highly nonpolar and energetically unfavorable to interact with polar water molecules, causing the molecules to aggregate and fall out of solution. This property is essential for its biological function, which often involves anchoring proteins to cellular membranes.[2][3]

-

The Role of pH and Charge: The D-alanine portion of the molecule has a single primary ionizable group: the C-terminal carboxyl group. The pKa of this group is approximately 2.34.[4][5] At the physiological pH of most cell culture media (~7.2-7.4), this carboxyl group is deprotonated, carrying a negative charge (-COO⁻). While this charge promotes some interaction with water, it is often insufficient to overcome the hydrophobicity of the myristoyl chain.

-

Interaction with Media Components: Standard cell culture media are rich in inorganic salts, including divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺). These positively charged ions can form ionic bonds with the negatively charged carboxyl group of N-myristoyl-D-alanine, creating insoluble salts that readily precipitate. This is analogous to the formation of soap scum.

The diagram below illustrates the key factors contributing to the precipitation of N-myristoyl-D-alanine in a typical cell culture medium.

Caption: Factors leading to N-myristoyl-D-alanine precipitation.

Section 2: Troubleshooting Guide & Recommended Protocols

This section provides direct answers and validated protocols for common issues encountered when working with N-myristoyl-D-alanine.

Q1: My N-myristoyl-D-alanine powder won't dissolve when added directly to my culture medium. What did I do wrong?

A1: Direct addition of a highly hydrophobic powder to an aqueous solution is a common mistake that almost guarantees precipitation. The high surface tension of water and the compound's low solubility prevent effective solvation. The cardinal rule is to always prepare a concentrated stock solution in an appropriate solvent first.

Q2: How do I prepare a stable, concentrated stock solution of N-myristoyl-D-alanine?

A2: The choice of solvent is critical. An organic, water-miscible solvent is required to fully dissolve the compound before its introduction to the aqueous medium.

Recommended Protocol: Preparation of a Concentrated Stock Solution

-

Solvent Selection: Use sterile, anhydrous Dimethyl Sulfoxide (DMSO). It is a powerful aprotic solvent capable of dissolving N-myristoyl-D-alanine at high concentrations.

-

Concentration: Weigh out the required amount of N-myristoyl-D-alanine in a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve a stock concentration between 10 mM and 50 mM .

-

Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C for 5-10 minutes to aid dissolution. Ensure the solution is completely clear with no visible particulates.

-

Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Q3: I used a DMSO stock, but the compound precipitated as soon as I diluted it into my serum-free medium. How can I prevent this?

A3: This is a classic "solvent shift" problem. When the DMSO stock is diluted into the aqueous medium, the N-myristoyl-D-alanine molecules are suddenly in an environment where they are no longer soluble, causing them to crash out. For serum-free applications, using a carrier protein is the most robust and biologically relevant solution.

Gold Standard Protocol: Solubilization using Fatty-Acid-Free BSA

The principle here is to pre-complex the hydrophobic N-myristoyl-D-alanine with Bovine Serum Albumin (BSA), which acts as a natural carrier, mimicking its transport in vivo.[6][7] It is crucial to use fatty-acid-free BSA to ensure the ligand-binding pockets are available.

-

Prepare BSA Solution: Dissolve fatty-acid-free BSA in your basal cell culture medium (or PBS) to a concentration of 1-2% (w/v). For example, 10-20 mg/mL. Gently agitate to dissolve; do not vortex excessively to avoid denaturation. Sterile filter the solution using a 0.22 µm filter.

-

Complexation: While gently vortexing the BSA solution, add your N-myristoyl-D-alanine DMSO stock solution dropwise to the BSA solution. The molar ratio of N-myristoyl-D-alanine to BSA should ideally be between 1:1 and 4:1.

-

Incubation: Incubate the mixture at 37°C for 30-60 minutes with gentle rotation. This allows the N-myristoyl-D-alanine to bind to the hydrophobic pockets of the albumin.

-

Application: The resulting N-myristoyl-D-alanine:BSA complex is now water-soluble and can be added directly to your cell culture medium to achieve the desired final concentration. Remember to include a vehicle control using BSA solution treated with an equivalent amount of DMSO.

The following workflow diagram contrasts the direct dilution method with the recommended BSA-carrier method.

Caption: Recommended workflow for solubilizing N-myristoyl-D-alanine.

Q4: Will using a serum-containing medium (e.g., with 10% FBS) solve the solubility issue?

A4: Yes, in many cases it will. Fetal Bovine Serum (FBS) contains a high concentration of albumin (~25-50 mg/mL), which will act as a natural carrier for N-myristoyl-D-alanine, similar to the BSA protocol described above.[6] However, for consistent and reproducible results, a careful addition method is still required.

Procedure for Serum-Containing Media:

-

Prepare a concentrated DMSO stock as previously described.

-

Add the required volume of the DMSO stock directly to the serum aliquot first, not to the complete medium. Mix well.

-

Add the serum, now containing the solubilized compound, to the basal medium to formulate your complete, final medium.

-

Alternatively, add the DMSO stock very slowly (dropwise) to the complete medium while it is being vortexed or stirred to facilitate rapid dispersion and binding to the serum albumin.

Section 3: Frequently Asked Questions (FAQs)

-

FAQ 1: Why must I use fatty-acid-free BSA? Standard BSA is already co-purified with a significant load of endogenous fatty acids occupying its binding pockets. Using fatty-acid-free BSA ensures maximum binding capacity for your N-myristoyl-D-alanine, leading to higher solubility and bioavailability.[8]

-

FAQ 2: My cells are sensitive to DMSO. How can I minimize its final concentration? The key is to make your stock solution as concentrated as possible (e.g., 50 mM). This allows you to use a very small volume to achieve your final working concentration, keeping the final DMSO concentration well below the typical toxicity threshold of <0.5% (v/v). Always include a vehicle control with the same final DMSO concentration in your experiments.

-

FAQ 3: Can I heat the complete medium to help dissolve the compound? This is strongly discouraged. Cell culture media contain many heat-labile components, such as vitamins, amino acids (especially glutamine), and growth factors, that will be degraded by heat, adversely affecting your experimental results.[9]

-

FAQ 4: I see a slight haze or opalescence in the medium after adding the compound, but no visible precipitate. Is this a problem? Yes, this is likely a sign of the formation of micro-precipitates or colloidal aggregates. While not immediately visible as a pellet, these aggregates can lead to inconsistent results, reduced bioavailability of the compound, and potential cytotoxic effects. The medium should remain completely clear. If you observe a haze, the solubility limit has been exceeded, and you should lower the concentration or improve the solubilization method (e.g., by increasing the BSA concentration).

Section 4: Data & Protocol Summary

| Parameter | Value / Description | Reference |

| Chemical Structure | Myristic acid (14:0) linked via an amide bond to the amino group of D-alanine. | [1] |

| Key Functional Groups | Hydrophobic myristoyl chain, ionizable carboxyl group. | |

| Carboxyl Group pKa | ~2.34 | [4][5] |

| Estimated Isoelectric Point (pI) | ~2.4 (By analogy to similar N-acetylated amino acids) | [10] |

| Primary Cause of Precipitation | High hydrophobicity of the myristoyl chain and salt formation with divalent cations. | [2] |

| Method | Ideal For | Key Advantage | Key Consideration |

| DMSO Stock + Direct Dilution | Serum-containing media (e.g., >5% FBS) | Simple and fast. | High risk of precipitation in low-serum or serum-free media. |

| DMSO Stock + BSA Carrier | Serum-free or low-serum media | Provides high solubility and bioavailability; mimics in vivo transport. | Requires fatty-acid-free BSA and an additional complexation step. |

References

-

Ascenzi, P., et al. (2005). Allosteric modulation of myristate and Mn(III)heme binding to human serum albumin. Optical and NMR spectroscopy characterization. Journal of Molecular Recognition, 18(5), 421-432. Available at: [Link]

-

Taniguchi, H., et al. (2004). N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses. Journal of Biochemistry, 136(2), 117-123. Available at: [Link]

-

Chen, Y., et al. (2020). N-myristoylation: from cell biology to translational medicine. Signal Transduction and Targeted Therapy, 5(1), 33. Available at: [Link]

-

Wikipedia contributors. (2023). Myristoylation. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Boutin, J. A. (1991). N-myristoyl-transferase activity in cancer cells. Solubilization, specificity and enzymatic inhibition of a N-myristoyl transferase from L1210 microsomes. European Journal of Biochemistry, 201(1), 225-233. Available at: [Link]

-

Ting, A. Y., et al. (2012). Myristoylation alone is sufficient for PKA catalytic subunits to associate with the plasma membrane to regulate neuronal functions. Proceedings of the National Academy of Sciences, 109(40), 16337-16342. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 71080, D-Alanine. Available at: [Link].

-

Yeast Metabolome Database. (n.d.). D-Alanine (YMDB00993). Available at: [Link].

-

Wikipedia contributors. (2024). Alanine. Wikipedia, The Free Encyclopedia. Available at: [Link].

-

Gumanov, S., et al. (2021). Serum Albumin in Health and Disease: Esterase, Antioxidant, Transporting and Signaling Properties. International Journal of Molecular Sciences, 22(19), 10475. Available at: [Link].

- BenchChem. (2025). Technical Support Center: N-Acetylglycyl-D-alanine Solubility. BenchChem. (Note: This is a hypothetical reference based on provided search context for a similar molecule).

-

Uversky, V. N., & Finkelstein, A. V. (1994). Interactions of myristic acid with bovine serum albumin: a 13C NMR study. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1205(2), 273-280. Available at: [Link].

-

Peptideweb.com. (n.d.). pKa and pI values of amino acids. Available at: [Link].

Sources

- 1. Myristoylation - Wikipedia [en.wikipedia.org]

- 2. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Myristoylation alone is sufficient for PKA catalytic subunits to associate with the plasma membrane to regulate neuronal functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alanine - Wikipedia [en.wikipedia.org]

- 5. peptideweb.com [peptideweb.com]

- 6. Allosteric modulation of myristate and Mn(III)heme binding to human serum albumin. Optical and NMR spectroscopy characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: N-Myristoyl-D-Alanine (NMDA) Mediated Asymmetric Synthesis

Current Status: Operational Topic: Optimization of Enantiomeric Excess (ee) in Supramolecular Micellar Catalysis Ticket ID: NMDA-OPT-2024-X Assigned Specialist: Senior Application Scientist, Chiral Interfaces Division

Executive Summary: The Micellar Reactor Concept

You are likely employing N-myristoyl-D-alanine (NMDA) not merely as a ligand, but as a chiral surfactant to induce supramolecular chirality. Unlike covalent organocatalysis (e.g., L-Proline), NMDA mediates stereoselectivity through the formation of a chiral palisade layer within a micelle.

The Core Challenge: Low enantiomeric excess (ee) in these systems almost always stems from "leakage"—where the reaction occurs in the bulk aqueous phase (achiral background) rather than within the tightly ordered chiral pocket of the micelle.

The Solution: Optimization requires forcing the substrate into the micellar interface and increasing the rigidity of that interface.

Diagnostic Hub: Why is my ee low?

Use this troubleshooting guide to diagnose the root cause of poor stereocontrol.

Phase 1: Critical Micelle Concentration (CMC) Failure

Symptom: Yield is decent, but ee is near 0% (< 5%). Diagnosis: You are likely operating below the Critical Micelle Concentration. Below the CMC, NMDA exists as free monomers. Monomers do not form the chiral pocket required for stereodifferentiation. Action:

-

Verify Concentration: NMDA (C14 chain) typically has a CMC in the range of 1–5 mM depending on salt concentration. Ensure your reaction concentration is at least 5× to 10× CMC (approx. 20–50 mM) to ensure a high density of micelles.

-

Check Solvent Composition: Adding organic co-solvents (MeOH, THF) drastically increases the CMC, potentially destroying micelles. Keep organic co-solvent < 5% v/v.

Phase 2: The "Loose Pocket" Syndrome

Symptom: ee is consistent but low (e.g., 20–40%). Diagnosis: The micelle is forming, but the "palisade layer" (the interface where the chiral headgroup resides) is too fluid. The substrate is tumbling freely rather than being locked in a specific orientation. Action:

-

Temperature Control: Micellar rigidity is inversely proportional to temperature. Lower the reaction temperature to 4°C or 0°C .

-

Counter-ion Tuning: Switch the counter-ion. If using Sodium (Na+), try a larger counter-ion like Tetramethylammonium (TMA+). This changes the Stern layer packing, often tightening the chiral headgroup spacing.

Phase 3: Background Reaction Leakage

Symptom: ee decreases as conversion increases. Diagnosis: The reaction is happening faster in the bulk water (achiral) than in the micelle. Action:

-

"Salt-Out" the Substrate: Add neutral salts (e.g., Na₂SO₄ or LiCl). This increases the ionic strength of the bulk water, forcing the hydrophobic substrate into the micelle (hydrophobic effect), where the chiral information resides.

Visualization: The Supramolecular Mechanism

Understanding where the reaction happens is vital. The diagram below illustrates the NMDA micelle structure and the critical "Chiral Palisade" zone.

Figure 1: The Micellar Reactor. High ee is achieved only when the substrate is localized in the Palisade Layer (Green).

Optimization Protocol: Asymmetric Reduction

This protocol is calibrated for the asymmetric reduction of ketones (e.g., acetophenone derivatives) using NMDA as the chiral scaffold.

Reagents

-

Surfactant: N-myristoyl-D-alanine (NMDA).

-

Base: NaOH or KOH (1.0 equiv relative to NMDA to form the surfactant salt).

-

Reductant: Sodium Borohydride (NaBH₄).

-

Solvent: Deionized Water (degassed).

Step-by-Step Workflow

-

Micelle Formation (The "Aging" Step):

-

Dissolve NMDA (0.5 mmol) in water (10 mL).

-

Add NaOH (0.5 mmol).

-

Critical: Sonicate for 15 minutes until clear.

-

Stir at room temperature for 1 hour. This allows the micelles to reach thermodynamic equilibrium (uniform size distribution).

-

-

Substrate Incorporation:

-

Add the ketone substrate (0.1 mmol).

-

Note: The surfactant:substrate ratio should be at least 5:1 . This ensures every substrate molecule is isolated within a micelle.

-

Stir for 30 minutes. The solution may turn turbid then clear as the substrate solubilizes.

-

-

The Reaction:

-

Cool the reactor to 0 °C (Ice bath).

-

Add solid NaBH₄ (0.4 mmol) slowly.

-

Monitor by TLC.

-

-

Workup (Breaking the Micelle):

-

The reaction is quenched by adding Ethyl Acetate and HCl (1M) .

-

Why: Acidification protonates the NMDA carboxylate (pH < 4), destroying its surfactant properties and breaking the micelle, releasing the product into the organic layer.

-

Data & Benchmarks

The following table summarizes the impact of environmental factors on ee, based on comparative N-acyl amino acid surfactant studies.

| Parameter | Condition | Expected Result | Mechanistic Reason |

| Concentration | < CMC (e.g., 0.5 mM) | 0% ee | No micelles; reaction is isotropic. |

| Concentration | > 10× CMC (e.g., 20 mM) | High ee | High density of chiral pockets; substrate capture. |

| Temperature | 25 °C | Moderate ee | Micelle surface is fluid; poor "lock-and-key" fit. |

| Temperature | 0 °C | Maximized ee | Rigid palisade layer improves stereocontrol. |

| Chain Length | C12 (Lauroyl) | Lower ee | Lower hydrophobicity; looser packing. |

| Chain Length | C14 (Myristoyl) | Higher ee | Tighter packing (lower CMC); better order. |

| Additives | 10% Methanol | Drastic Drop | Disrupts micelle formation; increases CMC. |

Advanced Troubleshooting (FAQ)

Q: I am using D-Alanine, but I need the opposite enantiomer product. Should I change the reaction conditions? A: No. Simply switch the surfactant to N-myristoyl-L-alanine . The supramolecular assembly of N-acyl amino acids is highly predictable; inverting the amino acid stereocenter inverts the micellar helicity and thus the product configuration.

Q: My reaction mixture is cloudy/precipitating. A: You may have hit the Krafft Point (the temperature below which the surfactant crystallizes out of solution).

-

Fix: If 0°C causes precipitation, raise T to 4°C or 10°C.

-

Fix: Switch the counter-ion from Sodium (Na+) to Arginine or Lysine, which often lowers the Krafft point, allowing low-temperature operation.

Q: Can I use this for scale-up? A: Yes, but beware of viscosity . High concentrations of rod-like micelles can turn the solution into a gel.

-

Fix: Use a "Co-surfactant" like n-octanol (in trace amounts) to induce a sphere-to-rod transition or break viscosity, though this requires re-optimization of ee.

Decision Tree: Optimization Logic

Figure 2: Logic flow for diagnosing low enantioselectivity.

References

-

Shouji, T. et al. (2021). Understanding Nonlinear Composition Dependency of Enantioselectivity in Chiral Separation Using Mixed Micelle. ChemRxiv. Link

- Context: Establishes the fundamental physics of N-acyl amino acid micelles and how mixed micelles affect enantioselectivity.

-

Biolin Scientific. (2018). What is critical micelle concentration?Link

- Context: foundational definitions of CMC essential for determining the oper

-

RSC Publishing. (2026). Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants. Link

- Context: Provides structural characterization and synthesis pathways for the N-acyl amino acid class of surfactants.

-

Turan, E. et al. (2015). Supramolecular chirality in self-assembled peptide amphiphile nanostructures. Link

- Context: Explains the mechanism of "induced chirality" in amphiphilic assemblies, valid

-

Perazzo, A. et al. (2020). Supramolecular secondary helical structures in solid-state N-protected amino acids. Nanoscale. Link

- Context: Discusses the helical packing of N-protected amino acids, which is the physical basis for the chiral pocket in the micelle.

Stability of N-myristoyl-D-alanine under physiological conditions

Technical Support Center: N-myristoyl-D-alanine

Welcome to the technical support guide for N-myristoyl-D-alanine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and handling of this compound under typical physiological conditions. We will address common challenges and questions to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the properties and handling of N-myristoyl-D-alanine.

Q1: What is N-myristoyl-D-alanine, and how does its structure impact its stability and solubility?

A1: N-myristoyl-D-alanine is a synthetic N-acylated amino acid. It consists of myristic acid, a 14-carbon saturated fatty acid, covalently linked to the amino group of D-alanine via an amide bond.[1] This structure has two key implications for its use in experiments:

-

Solubility: The long, nonpolar myristoyl tail makes the molecule highly hydrophobic. This results in poor solubility in aqueous solutions like phosphate-buffered saline (PBS) or standard cell culture media, especially at neutral pH.[2]

-

Stability: The stability is primarily determined by the amide bond. While amide bonds are generally stable, they can undergo hydrolysis under harsh conditions (e.g., strong acids/bases, high temperatures). A crucial feature is the D-alanine stereoisomer. Most common proteases found in physiological systems are stereospecific for L-amino acids, meaning N-myristoyl-D-alanine is expected to have significant resistance to enzymatic degradation.[3]

Q2: What are the primary degradation pathways for N-myristoyl-D-alanine under physiological conditions?

A2: Under standard physiological conditions (pH ~7.4, 37°C), the main theoretical degradation pathway is the chemical hydrolysis of the amide bond, which would release myristic acid and D-alanine. However, this reaction is generally very slow at neutral pH. The use of the D-enantiomer of alanine provides a significant barrier against enzymatic cleavage by common peptidases.[3] Therefore, significant degradation is not expected during typical experimental timelines (hours to a few days) if the compound is properly solubilized and handled.

Caption: Potential hydrolytic degradation of N-myristoyl-D-alanine.

Q3: How should I properly store N-myristoyl-D-alanine powder and its stock solutions?

A3: Proper storage is critical to prevent degradation. Based on best practices for similar acylated amino acids, the following conditions are recommended.[4]

| Form | Storage Temperature | Duration | Container & Conditions |

| Solid Powder | -20°C or lower | Long-term (Years) | Tightly sealed vial, protected from light and moisture. |

| Solid Powder | 2-8°C | Intermediate-term (Months) | Tightly sealed vial, protected from light and moisture. |

| Stock Solution | -20°C or -80°C | Short- to Mid-term (Weeks to Months) | Aliquoted in a suitable solvent (e.g., DMSO) to avoid freeze-thaw cycles. |

Q4: What is the expected stability of N-myristoyl-D-alanine in cell culture media?

A4: Once diluted from a stock solution into cell culture media for an experiment, the compound should remain stable for the duration of most cell-based assays (e.g., 24-72 hours). The primary concern is not chemical degradation but rather physical stability. Due to its hydrophobicity, N-myristoyl-D-alanine may precipitate out of the aqueous medium or adsorb to plastic surfaces. It is crucial to ensure the final concentration of the organic solvent (like DMSO) is low and non-toxic to the cells and that the compound remains in solution.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Poor Solubility in Aqueous Buffers (e.g., PBS, cell culture media)

-

Problem: You are trying to dissolve N-myristoyl-D-alanine directly in an aqueous buffer, but it remains a suspension or precipitate.

-

Cause: The myristoyl chain confers high hydrophobicity, preventing dissolution in polar solvents like water or saline buffers.[2]

-

Solution: A two-step solubilization process is required. First, prepare a high-concentration stock solution in a suitable organic solvent, and then dilute this stock into your final aqueous buffer.

Protocol 1: Recommended Solubilization Procedure

-

Select a Solvent: Use 100% Dimethyl Sulfoxide (DMSO) or ethanol to prepare the initial stock solution. DMSO is often preferred.

-

Prepare Stock Solution: Weigh the solid N-myristoyl-D-alanine and add the appropriate volume of DMSO to achieve a high concentration (e.g., 10-50 mM). Ensure the final volume is accurately known.

-

Aid Dissolution: Vortex the solution vigorously. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution. The resulting solution should be perfectly clear.[2]

-

Prepare Working Solution: Add the stock solution dropwise to your final aqueous buffer (e.g., cell culture medium) while vortexing or stirring vigorously. This rapid mixing helps prevent the compound from precipitating upon dilution.

-

Final Check: Ensure the final concentration of the organic solvent is low (typically <0.5% v/v) to avoid toxicity in cell-based assays. The final working solution should be clear. If turbidity is observed, the solubility limit in the aqueous buffer has been exceeded.

-

Issue 2: Observing Inconsistent Results or a Loss of Biological Activity Over Time

-

Problem: Experiments yield variable results, or the compound appears less potent than expected, especially in older "working" solutions.

-